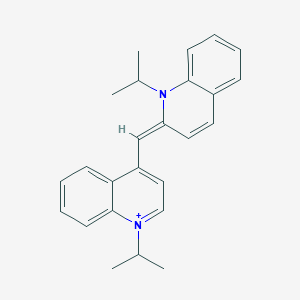
1,1'-Diisopropyl-2,4'-cyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has shown potent effects on the inactivation of circulating noradrenaline and adrenaline in various studies . It is particularly significant in pharmacology due to its ability to inhibit the extraneuronal uptake of catecholamines, which plays a crucial role in terminating the actions of these neurotransmitters .
准备方法
The synthesis of 1,1'-Diisopropyl-2,4'-cyanine involves the reaction of cyanine dyes with specific reagents under controlled conditions. The exact synthetic routes and industrial production methods are not extensively detailed in the literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the cyanine structure, followed by iodination to produce the final product .
化学反应分析
1,1'-Diisopropyl-2,4'-cyanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
科学研究应用
Pharmacological Applications
Inhibition of Catecholamine Excretion
One of the primary applications of 1,1'-Diisopropyl-2,4'-cyanine is its role as a potent inhibitor of the extraneuronal monoamine transport system (uptake2). Research indicates that this compound significantly reduces the renal excretion of catecholamines such as adrenaline and noradrenaline. A study conducted on anesthetized rabbits demonstrated that disprocynium24 effectively blocked the renal clearance of these catecholamines, suggesting its potential use in managing conditions associated with catecholamine dysregulation .
Mechanism of Action
The mechanism by which disprocynium24 operates involves blocking both uptake2 and organic cation transport systems in the kidney. This dual action leads to increased plasma levels of catecholamines, which can be beneficial in certain therapeutic contexts where enhanced catecholamine activity is desired .
Bioanalytical Applications
Fluorescent Labeling in Molecular Biology
This compound is also utilized as a fluorescent dye in molecular biology applications. Its structural characteristics allow it to be incorporated into oligonucleotides for various labeling purposes. The compound's fluorescence properties make it valuable for tracking and visualizing biomolecules within biological systems .
Table: Comparison of Cyanine Dyes
| Cyanine Dye | Structure | Applications |
|---|---|---|
| Cyanine 3 | 1-[3-(4-monomethoxytrityloxy)... | Fluorescent labeling |
| Cyanine 5 | 1-[3-(4-monomethoxytrityloxy)... | Fluorescent imaging |
| This compound | Disprocynium24 | Inhibition of catecholamine excretion |
Research on Biological Activities
Antitumor and Antimicrobial Properties
While primarily recognized for its pharmacological applications, ongoing research is exploring the broader biological activities associated with diarylpentanoids, including derivatives like this compound. Studies have indicated potential antitumor and antimicrobial properties linked to compounds within this class. The structural features of these compounds are being investigated to understand their mechanisms and efficacy against various pathogens .
Case Study 1: Renal Excretion Inhibition
In a controlled study involving rabbits treated with disprocynium24, researchers measured the plasma clearance rates of infused radiolabeled catecholamines. The results indicated a marked decrease in renal excretion rates following administration of the compound compared to control groups . This study underscores the potential clinical implications for conditions characterized by elevated catecholamine levels.
Case Study 2: Fluorescent Labeling Techniques
Another significant application involves the incorporation of disprocynium24 into oligonucleotide synthesis. Researchers have successfully utilized this compound to enhance the detection sensitivity in fluorescence-based assays. The ability to visualize nucleic acids with high specificity has implications for genetic research and diagnostics .
作用机制
1,1'-Diisopropyl-2,4'-cyanine exerts its effects by inhibiting the extraneuronal monoamine transporter, which is responsible for the uptake of catecholamines like noradrenaline and adrenaline. This inhibition leads to increased levels of these neurotransmitters in the plasma, thereby enhancing their physiological effects. The molecular targets involved include the organic cation transporter 3 (OCT3), which facilitates the transport of catecholamines across cell membranes .
相似化合物的比较
1,1'-Diisopropyl-2,4'-cyanine is unique compared to other similar compounds due to its high potency and specificity in inhibiting the extraneuronal monoamine transporter. Similar compounds include:
Decynium22: Another potent inhibitor of the extraneuronal monoamine transporter with similar pharmacokinetic properties.
Corticosterone: A steroid that also inhibits extraneuronal transport but through a different mechanism.
These compounds share some similarities in their inhibitory effects on catecholamine transport, but this compound stands out due to its unique chemical structure and high degree of potency .
属性
CAS 编号 |
149578-82-5 |
|---|---|
分子式 |
C25H27N2+ |
分子量 |
355.5 g/mol |
IUPAC 名称 |
(2E)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |
InChI 键 |
TYFOKKOWQOKKCH-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
手性 SMILES |
CC(C)N1/C(=C/C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |
规范 SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
Key on ui other cas no. |
149578-82-5 |
同义词 |
1,1'-diisopropyl-2,4'-cyanine disprocynium 24 disprocynium 24 perchlorate disprocynium24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















